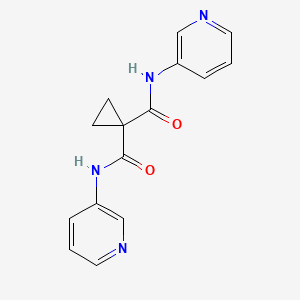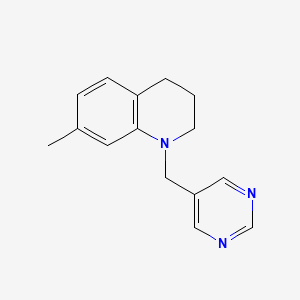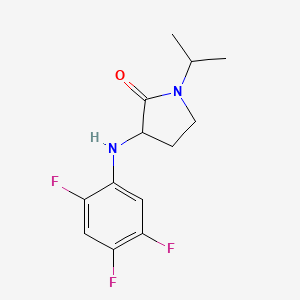
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide, also known as DPC, is a cyclic amide compound that has gained significant attention in the field of scientific research. It is a small molecule inhibitor that has been shown to have potential therapeutic applications in various fields, including cancer research and neuroscience.
Mécanisme D'action
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide exerts its biological effects by inhibiting the activity of a protein called PARP-1, which is involved in DNA repair processes. By inhibiting PARP-1 activity, this compound causes DNA damage and induces apoptosis in cancer cells. In neurodegenerative disorders, this compound has been shown to protect neurons from oxidative stress and reduce the accumulation of toxic proteins.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In addition to its anticancer and neuroprotective properties, this compound has been shown to have anti-inflammatory effects and improve insulin sensitivity. It has also been shown to modulate the activity of various enzymes and receptors involved in cellular signaling pathways.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide in lab experiments is its specificity for PARP-1, which allows for targeted inhibition of this protein. However, this compound has been shown to have limited solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings. Additionally, this compound has been shown to have off-target effects on other enzymes and receptors, which can complicate the interpretation of experimental results.
Orientations Futures
There are several potential future directions for research on 1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide. One area of interest is the development of more efficient and scalable synthesis methods for this compound and related compounds. Another area of interest is the identification of new therapeutic applications for this compound, particularly in the field of neurodegenerative disorders. Additionally, further research is needed to better understand the molecular mechanisms underlying the biological effects of this compound, which could lead to the development of more targeted and effective therapies.
Méthodes De Synthèse
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide can be synthesized using a multi-step process that involves the reaction of 3-pyridinecarboxylic acid with ethyl chloroformate, followed by the reaction of the resulting product with cyclopropanamine. The final product is obtained by the reaction of the intermediate product with pyridine-3-carboxylic acid.
Applications De Recherche Scientifique
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide has been extensively studied for its potential therapeutic applications in various fields of scientific research. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound has also been studied for its potential use in treating neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease.
Propriétés
IUPAC Name |
1-N,1-N'-dipyridin-3-ylcyclopropane-1,1-dicarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c20-13(18-11-3-1-7-16-9-11)15(5-6-15)14(21)19-12-4-2-8-17-10-12/h1-4,7-10H,5-6H2,(H,18,20)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTHFABUDLILRPP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C(=O)NC2=CN=CC=C2)C(=O)NC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[1-[(5-Phenoxyfuran-2-yl)methyl]piperidin-2-yl]pyrrolidin-2-one](/img/structure/B7647442.png)
![3-[(2,6-difluorophenyl)methylsulfinylmethyl]-N,N-dimethyl-1,2,4-thiadiazol-5-amine](/img/structure/B7647446.png)
![N-cyclopentyl-2-(2',5'-dioxospiro[1,2-dihydroindene-3,3'-pyrrolidine]-1'-yl)acetamide](/img/structure/B7647453.png)
![N'-[(3-bromophenyl)methyl]-N'-cyclopropyl-N-prop-2-ynylpropanediamide](/img/structure/B7647461.png)
![1-[(3,5-dimethyl-1H-pyrazol-4-yl)methyl]-2,3-dihydroindole](/img/structure/B7647476.png)
![N'-[1-(3-methylphenyl)cyclopentyl]-N-(2,2,2-trifluoroethyl)propanediamide](/img/structure/B7647481.png)
![1-[1-(1-Cyclobutylpiperidin-3-yl)ethyl]-3-(furan-2-ylmethyl)urea](/img/structure/B7647487.png)
![N'-[(4-fluorophenyl)-phenylmethyl]-N'-methyl-N-prop-2-ynylpropanediamide](/img/structure/B7647496.png)
![N-methyl-4-[(2-methylpyrazol-3-yl)methylamino]-N-propan-2-ylbenzenesulfonamide](/img/structure/B7647500.png)
![1-Prop-2-enyl-3-[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]urea](/img/structure/B7647501.png)



![3-methyl-N-[1-(phenylcarbamoyl)piperidin-4-yl]-1,2-thiazole-4-carboxamide](/img/structure/B7647550.png)